![molecular formula C8H5BF3NO2 B1430940 2-Cyano-5-(trifluoromethyl)phenylboronic acid CAS No. 1375110-43-2](/img/structure/B1430940.png)
2-Cyano-5-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Cyano-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H5BF3NO2. It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-Cyano-5-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol). The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates .
Major Products
The major products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling:
2-Cyano-5-(trifluoromethyl)phenylboronic acid is primarily utilized as a reagent in the Suzuki-Miyaura coupling reaction, which enables the formation of biaryl compounds from aryl or vinyl halides. This reaction is crucial for synthesizing complex organic molecules .
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Major Products |
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Suzuki-Miyaura Coupling | Forms biaryl compounds from aryl halides | Biaryl compounds |
Oxidation | Converts boronic acid to phenols | Phenolic compounds |
Nucleophilic Substitution | Involves cyano and trifluoromethyl groups in substitution reactions | Substituted derivatives |
Medicinal Chemistry
The compound serves as a building block for synthesizing biologically active molecules, including enzyme inhibitors and pharmaceuticals. Its unique functional groups enhance its reactivity in medicinal chemistry applications, making it valuable for developing drugs targeting specific biological pathways .
Case Study: Development of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. These studies highlight the compound's potential in drug discovery and development.
Material Science
In industry, this compound is employed to produce advanced materials such as polymers and electronic components. Its unique chemical properties allow it to participate in various polymerization processes, contributing to the development of high-performance materials .
Mechanism of Action
The mechanism of action of 2-Cyano-5-(trifluoromethyl)phenylboronic acid in the Suzuki-Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the cyano group, which can affect its reactivity and applications.
2-Ethoxy-5-(trifluoromethyl)phenylboronic acid: Contains an ethoxy group instead of a cyano group, leading to different chemical properties and reactivity.
5-Cyano-2-(trifluoromethoxy)phenylboronic acid: Similar in structure but with a trifluoromethoxy group, which can influence its reactivity and applications.
Uniqueness
2-Cyano-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both cyano and trifluoromethyl groups, which enhance its reactivity and stability. These functional groups make it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Biological Activity
2-Cyano-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and cyano substituents, which may influence its interaction with biological targets and its overall pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in biochemical applications.
The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The boronic acid moiety can form covalent interactions with nucleophilic sites in proteins, potentially modulating enzyme activity or receptor binding. This mechanism is particularly relevant in the context of cancer therapeutics, where boronic acids have been shown to inhibit proteasome activity and affect cell proliferation.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) and liver cancer (HepG2) cells. The mechanism involves the inhibition of key signaling pathways related to cell growth and survival .
- Antimicrobial Properties : The compound has shown moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than some existing antimicrobial agents . Its efficacy may be attributed to the formation of cyclic isomers that enhance its binding affinity to bacterial enzymes.
Case Studies
- In Vitro Screening : A study conducted on various derivatives of this compound demonstrated significant anti-proliferative effects in human prostate cancer cells after 72 hours of treatment. The results indicated a dose-dependent response, highlighting the potential for these compounds in targeted cancer therapies .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of this compound against Candida albicans and Aspergillus niger. The compound exhibited a notable reduction in microbial growth, suggesting its potential application as an antifungal agent .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
[2-cyano-5-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGZUORHRHHHGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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